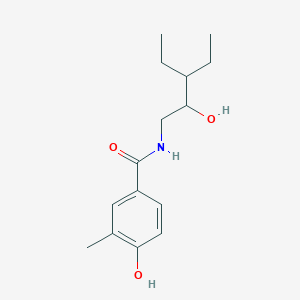

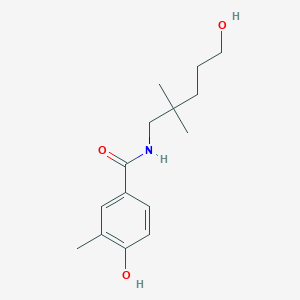

![molecular formula C12H17NO3 B6630755 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide](/img/structure/B6630755.png)

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide, also known as HMB, is a naturally occurring compound found in small quantities in certain foods such as grapefruit, alfalfa, and catfish. HMB has gained attention in the scientific community due to its potential benefits in muscle growth, recovery, and overall physical performance.

Mecanismo De Acción

The exact mechanism of action of 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide is not fully understood, but it is believed to work through several pathways. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide may activate the mTOR signaling pathway, which is involved in muscle protein synthesis and growth. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide may also reduce protein breakdown and increase the activity of enzymes involved in muscle repair and regeneration.

Biochemical and Physiological Effects:

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide has been shown to increase muscle protein synthesis, leading to an increase in muscle mass and strength. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide may also reduce muscle damage and inflammation, leading to faster recovery times. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide has been studied for its potential benefits in reducing muscle wasting in elderly individuals and those with certain medical conditions. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide may also have antioxidant and anti-inflammatory effects, which could be beneficial for overall health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide is a relatively safe and well-tolerated supplement, with few reported side effects. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide can be easily administered orally, making it a convenient supplement for research studies. However, 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide supplementation may not be effective in all individuals, and the optimal dosage and duration of supplementation are still being investigated.

Direcciones Futuras

Future research on 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide could focus on its potential benefits in other areas, such as cognitive function and immune health. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide may also be studied in combination with other supplements or interventions to enhance its effects. Additionally, further research is needed to determine the optimal dosage and duration of 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide supplementation for different populations and contexts.

Métodos De Síntesis

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide can be synthesized from the amino acid leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase (BCAT). KIC is then converted to 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide by the enzyme alpha-ketoisocaproate dioxygenase (KICD). 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide can also be obtained through the hydrolysis of its precursor, beta-hydroxy-beta-methylbutyric acid (4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide-FA).

Aplicaciones Científicas De Investigación

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide has been extensively studied for its potential benefits in muscle growth, recovery, and physical performance. Several studies have shown that 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide supplementation can increase muscle mass, strength, and power in both trained and untrained individuals. 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide has also been shown to reduce muscle damage and soreness following intense exercise, leading to faster recovery times. Additionally, 4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide has been studied for its potential benefits in preventing muscle wasting in elderly individuals and those with certain medical conditions.

Propiedades

IUPAC Name |

4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-10(7-14)13-12(16)9-4-5-11(15)8(2)6-9/h4-6,10,14-15H,3,7H2,1-2H3,(H,13,16)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCRQHLJGWXSFH-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=CC(=C(C=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC(=O)C1=CC(=C(C=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpyridine-2-carboxamide](/img/structure/B6630672.png)

![N-[4-(hydroxymethyl)oxan-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B6630680.png)

![4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B6630685.png)

![3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide](/img/structure/B6630693.png)

![N-[4-(hydroxymethyl)oxan-4-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630700.png)

![1-[1-(5-Methyl-1,3-oxazol-2-yl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6630701.png)

![5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B6630757.png)

![1-[(2,6-Difluorophenyl)methyl]pyridin-2-one](/img/structure/B6630772.png)